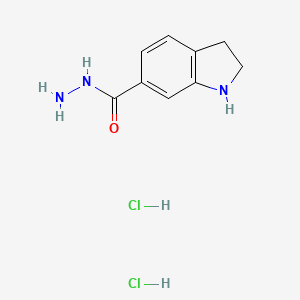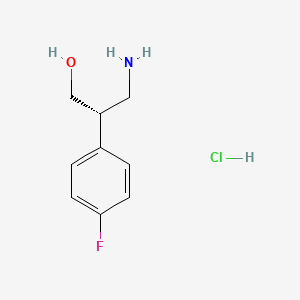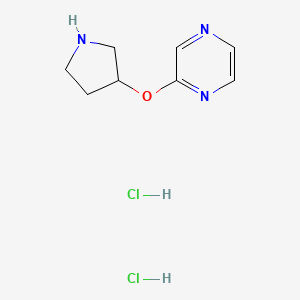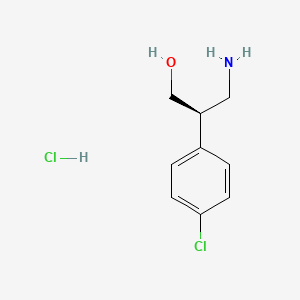
4-Chloro-2-(oxetan-3-yloxy)aniline
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for the compound is1S/C9H11NO2/c10-7-1-3-8 (4-2-7)12-9-5-11-6-9/h1-4,9H,5-6,10H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 199.63 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
- Practical Synthesis of Analogues : A study by Zhang Qingwen (2011) explored the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, an analogue of 4-Chloro-2-(oxetan-3-yloxy)aniline. The process involved condensation and reduction reactions, demonstrating the potential industrial production of such compounds.
Environmental Applications
- Pollutant Mineralization : Research on the mineralization of aniline and 4-chlorophenol in acidic solutions by ozonation, as conducted by Sauleda & Brillas (2001), suggests potential environmental applications for similar compounds, such as 4-Chloro-2-(oxetan-3-yloxy)aniline, in water treatment processes.
Pharmaceutical and Chemical Applications
- Synthesis of Polyurethane Cationomers : A study by Buruianǎ et al. (2005) on the synthesis of polyurethane cationomers using anil groups, including derivatives of chloromethylphenyl anilines, highlights the potential application of 4-Chloro-2-(oxetan-3-yloxy)aniline in creating materials with fluorescent properties.
Material Science
- NLO Material Applications : The vibrational analysis of chloro derivatives of aniline, including 4-Chloro-2-(oxetan-3-yloxy)aniline, by Revathi et al. (2017), reveals their potential use in nonlinear optics (NLO) materials, owing to their molecular structural properties.
Environmental Biodegradation
- Bacterial Degradation Studies : The degradation of aniline and monochlorinated anilines by soil-borne Pseudomonas strains, as explored by Loidl et al. (1990), provides insight into the biodegradation of similar compounds like 4-Chloro-2-(oxetan-3-yloxy)aniline, which could be crucial for environmental remediation strategies.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2-(oxetan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYTVXXSBZSTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(oxetan-3-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)
![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)

![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)
![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)
![{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408270.png)



![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)